molecular formula C14H15N3O B11483569 (2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Cat. No.: B11483569
M. Wt: 241.29 g/mol
InChI Key: WRUUDGMHDPEWDI-UHFFFAOYSA-N
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Description

3-BENZOYL-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural resemblance to other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acylation to introduce the benzoyl group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-BENZOYL-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZOYL-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZOYL-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE is unique due to its specific benzoyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C14H15N3O/c15-14-12(13(18)10-6-2-1-3-7-10)17-9-5-4-8-11(17)16-14/h1-3,6-7H,4-5,8-9,15H2

InChI Key

WRUUDGMHDPEWDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=C2C(=O)C3=CC=CC=C3)N)C1

Origin of Product

United States

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